

Dichloronitromethane reactivity other halonitromethanes

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Compound Focus: Dichloronitromethane

CAS No.: 7119-89-3

Cat. No.: S596882

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Quantitative Comparison of Halonitromethanes (HNMs)

The tables below summarize key data on the toxicity, environmental fate, and degradation kinetics of various HNMs to facilitate direct comparison.

Table 1: Relative Toxicity and Key Properties of Selected HNMs

| HNM Species | Cytotoxicity (CTI)* | Genotoxicity (GTI)* | Molecular Mass (g/mol) | CAS RN |
|-----------------------------|---------------------|---------------------|------------------------|---------------|
| Dichloronitromethane (DCNM) | High [1] | High [1] | 129.93 [2] | 7119-89-3 [2] |
| Tribromonitromethane (TBNM) | > Cl-HNMs [1] | 1.3x TCNM [1] | 298.77 | 464-10-8 |
| Dibromonitromethane (DBNM) | > Cl-HNMs [1] | 16.1x DCNM [1] | 219.83 | 598-93-2 |
| Monobromonitromethane (BNM) | > Cl-HNMs [1] | 15.8x CNM [1] | 139.93 | 563-70-2 |

| HNM Species | Cytotoxicity (CTI)* | Genotoxicity (GTI)* | Molecular Mass (g/mol) | CAS RN |
|------------------------------|---------------------|---------------------|------------------------|---------|
| Trichloronitromethane (TCNM) | High [1] | High [1] | 164.38 | 76-06-2 |

*CTI and GTI values are typically derived from cytotoxicity and genotoxicity assays using Chinese hamster ovary (CHO) cells. Higher values indicate greater toxicity [1].

Table 2: Second-Order Rate Constants for HNM Degradation by Reactive Species ($M^{-1} s^{-1}$)

This kinetic data is crucial for predicting the degradation efficiency of HNMs in advanced oxidation processes.

| HNM Species | HO• | Cl• | Cl ₂ • ⁻ | CO ₃ • ⁻ | ClO• |
|-------------|------------------|-------------------|--------------------------------|------------------------------------|------------------------------------|
| CNM | ~10 ⁸ | ~10 ¹⁰ | ~10 ⁹ | ~10 ⁶ - 10 ⁷ | ~10 ⁵ - 10 ⁶ |
| DCNM | ~10 ⁸ | ~10 ¹⁰ | ~10 ⁹ | ~10 ⁶ - 10 ⁷ | ~10 ⁵ - 10 ⁶ |
| TCNM | ~10 ⁸ | ~10 ² | ~10 ¹ | ~10 ⁶ - 10 ⁷ | ~10 ⁵ - 10 ⁶ |

Source: Adapted from [3]. The values for HO•, CO₃•⁻, and ClO• are representative ranges for Cl-HNMs.

Experimental Protocols for HNM Research

To ensure reproducible results, here are detailed methodologies from recent studies.

Protocol for Investigating HNM Formation during UV/Chlorine Disinfection

This protocol is based on studies probing the formation of brominated HNMs (Br-HNMs) from algal organic matter [1].

- **1. Precursor Solution Preparation:** Use intracellular organic matter (IOM) extracted from *Anabaena* as a model precursor. Filter the solution through a 0.45 μm membrane before use.
- **2. Disinfection Setup:** Conduct experiments in a cylindrical quartz reactor. Use a low-pressure mercury UV lamp (main emission at 254 nm). Measure and control the UV fluence rate using a chemical actinometer (e.g., KI/KIO₃).
- **3. Reaction Procedure:**
 - Add the precursor solution to the reactor.
 - Add specific concentrations of bromide ion (Br⁻) and free chlorine (e.g., NaOCl) to initiate the reaction.
 - Simultaneously turn on the UV lamp. Keep the reactor sealed to prevent volatilization.
 - Sample at regular time intervals and immediately quench the residual chlorine with a reducing agent (e.g., Na₂SO₃).
- **4. Analysis:**
 - **Extraction:** Use Liquid-Liquid Extraction (LLE) with Methyl tert-butyl ether (MTBE) [4].
 - **Quantification:** Analyze extracts using Gas Chromatography-Mass Spectrometry (GC-MS). A programmable temperature vaporizer (PTV) inlet is recommended to enhance the detection of thermally labile HNMs [4].
 - **Toxicity Calculation:** The cytotoxicity and genotoxicity of the formed Br-HNMs can be calculated based on their measured concentrations and known toxic potency values from CHO cell assays [1].

Protocol for Degradation Kinetic Studies under UV/Monochloramine

This protocol outlines the method for studying the degradation kinetics of Cl-HNMs, including DCNM [3].

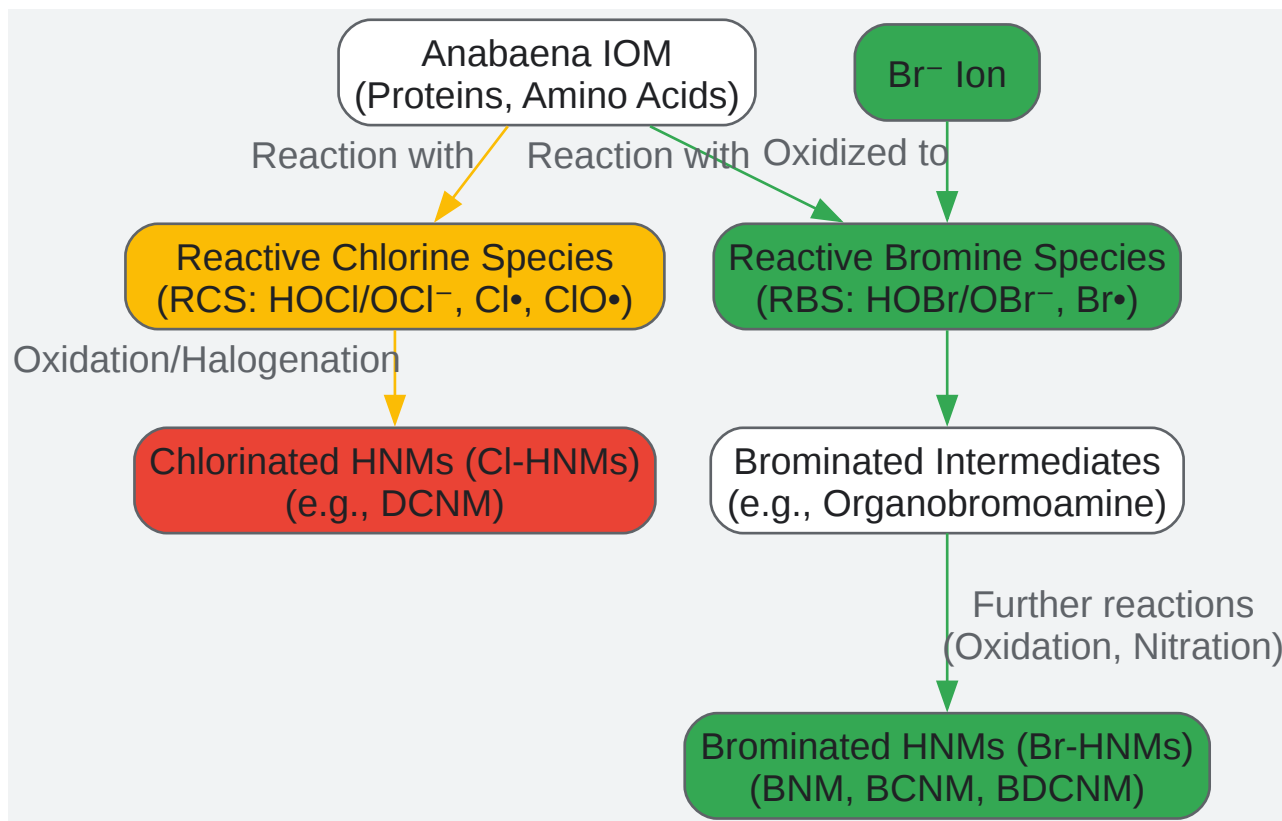
- **1. Solution Preparation:** Prepare stock solutions of individual Cl-HNMs (CNM, DCNM, TCNM). Prepare monochloramine (NH₂Cl) solution fresh by slowly adding sodium hypochlorite to an ammonium chloride solution at high pH [3].
- **2. Photoreaction Setup:** Use a collimated beam apparatus equipped with a low-pressure UV lamp (254 nm). Place reaction solutions in a quartz beaker with magnetic stirring.
- **3. Reaction and Sampling:** Add a known concentration of NH₂Cl to the HNM solution and immediately expose it to UV irradiation. Collect samples at predetermined time intervals.
- **4. Kinetic Modeling:** Develop a first-principle kinetic model to simulate the degradation. The model should account for the contributions of UV photolysis and various radicals (HO•, Cl•, Cl₂•⁻, CO₃•⁻, ClO•) by incorporating their measured or literature-based second-order rate constants [3].

Mechanisms of Formation, Degradation, and Metabolism

Understanding the pathways behind HNM behavior is key to controlling their presence and toxicity.

Formation Pathway from Algal Organic Matter

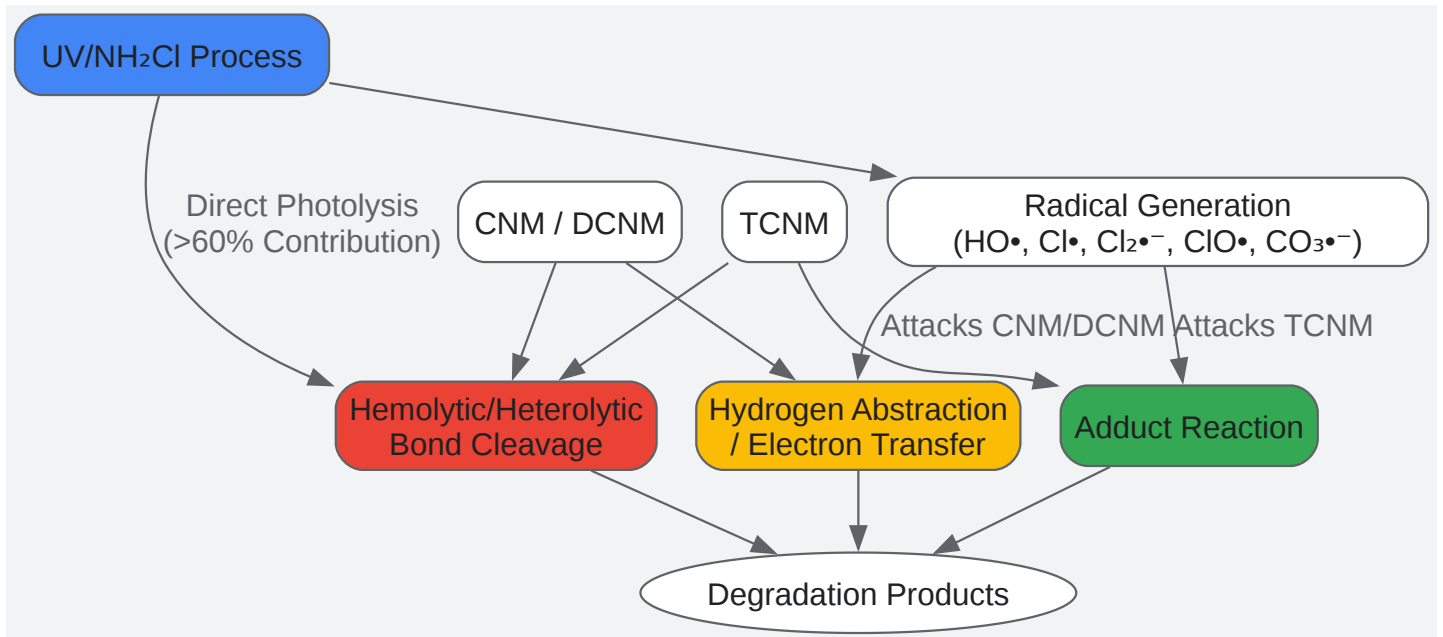
The following diagram illustrates the competitive pathways leading to chlorinated and brominated HNMs in the presence of bromide ions during UV/chlorine disinfection.



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Degradation Pathways under UV/NH₂Cl

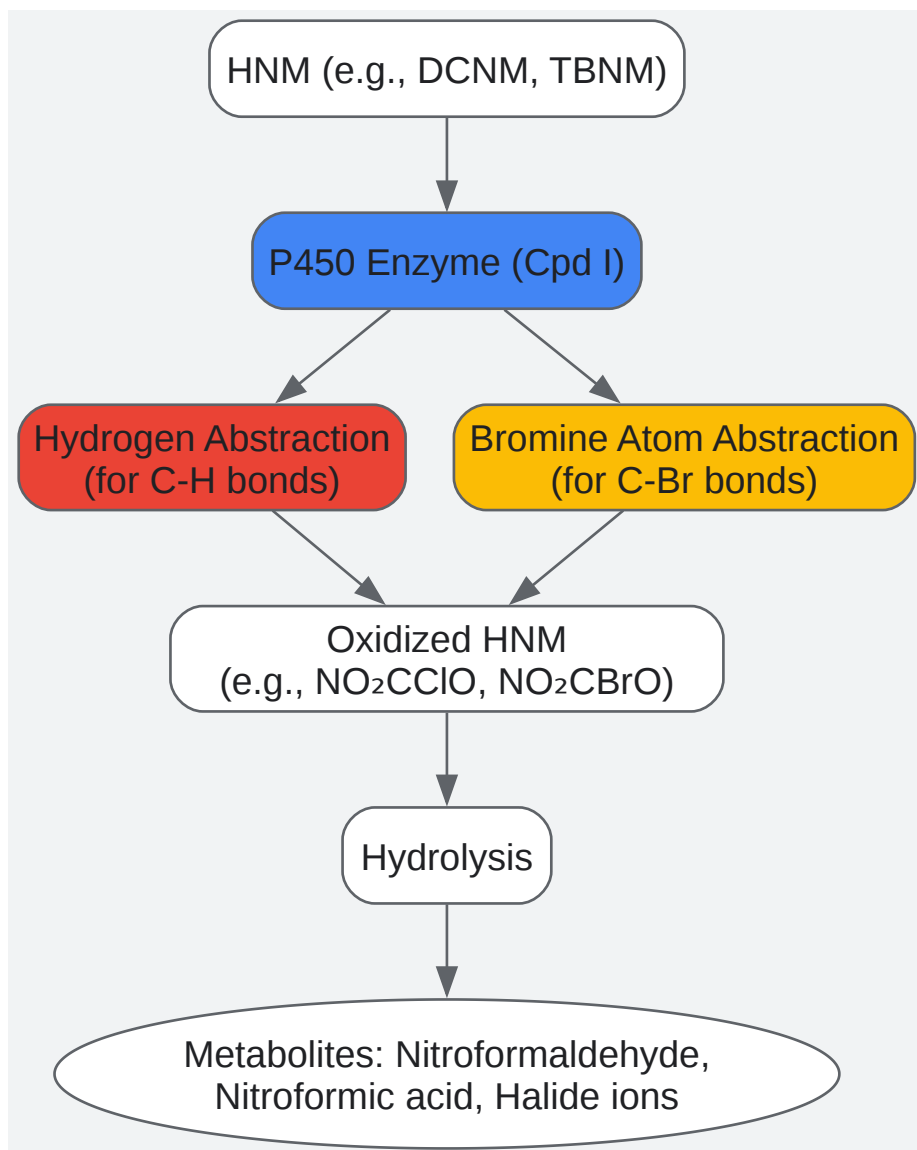
The degradation of Cl-HNMs like DCNM during UV/monochloramine treatment involves multiple mechanisms, with the primary pathways visualized below.



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Metabolic Pathway via Cytochrome P450

Emerging research explores how the human body metabolizes HNMs, which is critical for understanding their health impacts.



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Key Research Implications

- **Toxicity Prioritization:** The significantly higher toxicity of brominated HNMs compared to their chlorinated analogues, even at low concentrations, highlights the critical need to monitor and control bromide levels in source water [1].
- **Treatment Process Optimization:** The fast degradation kinetics of CNM and DCNM by radicals like Cl• and HO• suggest that advanced oxidation processes (AOPs) like UV/chlorine or UV/monochloramine can be effective for their removal. However, the relative resistance of TCNM requires different strategies [3].

- **Complex Risk Assessment:** The metabolism of HNMs, while potentially reducing the parent compound's ecological toxicity, can produce metabolites with high acute mammalian toxicity or other side effects like hERG inhibition. This underscores the importance of considering metabolic activation in health risk assessments [5].

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